![molecular formula C17H14FN5O2 B2356003 N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-39-4](/img/structure/B2356003.png)
N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Chemical Synthesis and Rearrangements
The chemistry of polyazaheterocyclic compounds involves the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, leading to acetyl derivatives and synthesis of v-triazolo[4,5-d]pyrimidines. This highlights the compound's role in synthetic chemistry, especially in the formation of triazole derivatives and pyrimidine analogs, crucial in drug design and synthesis (Sutherland & Tennant, 1971).
Antitumor Activities
Synthetic strategies involving the condensation of specific isocyanates with amines have led to the synthesis of compounds with potential antitumor activities. These studies focus on the development of new therapeutic agents targeting cancer cell proliferation, demonstrating the compound's significance in medicinal chemistry research (Hao et al., 2017).
Catalyst and Solvent-Free Synthesis
Advancements in green chemistry include the catalyst and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This research underscores the importance of eco-friendly synthetic methods in organic chemistry, reducing the environmental impact of chemical synthesis (Moreno-Fuquen et al., 2019).
Enzyme Inhibition Studies
Research on new N-aryl derivatives of triazole compounds has revealed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's. These findings highlight the compound's potential in the development of treatments for neurodegenerative conditions (Riaz et al., 2020).
Fluorographic Applications
In biochemistry, the compound's derivatives have been used in fluorographic procedures for detecting radioactivity in polyacrylamide gels, demonstrating its utility in molecular biology and genetics research (Skinner & Griswold, 1983).
properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSSAKLZENYQIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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